Bis(phenylsulfanyl)amine
Description
Structure
3D Structure
Properties
CAS No. |
41601-45-0 |
|---|---|
Molecular Formula |
C12H11NS2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
(phenylsulfanylamino)sulfanylbenzene |
InChI |
InChI=1S/C12H11NS2/c1-3-7-11(8-4-1)14-13-15-12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
ZIWJEZZPGKCFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SNSC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiolation via Nucleophilic Substitution on Chlorinated Precursors
One classical approach involves the displacement of chlorine atoms in chlorinated aromatic amines with thiolate ions to install phenylsulfanyl groups. This method has been demonstrated in the synthesis of bis(phenylsulfanyl) derivatives of anthracene-9,10-dione compounds, which are structurally related to this compound motifs.
Starting from 1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione, displacement of chlorine atoms by thiophenol or ethanethiol in dimethylformamide (DMF) yields 1,4-bis(amino)-5,8-bis(phenylsulfanyl)anthracene-9,10-dione derivatives in moderate to good yields (e.g., 67% yield for phenylsulfanyl substitution).
This two-step route can be summarized as:
Chlorine displacement with thiolate ions to form bis(sulfanyl) intermediates.
Subsequent amination or reduction to install the amine functionality.
This method is effective for preparing this compound derivatives with aromatic frameworks and allows tuning of substituents on the nitrogen.
Sulfenic Acid Intermediate Generation from Bis(phenylsulfonyl) Precursors
An advanced synthetic strategy employs 2,2-bis(phenylsulfonyl)ethyl sulfides as precursors to generate sulfenic acids, which then add to unsaturated systems to form this compound structures.
The key step is the thermolysis of sulfoxides derived from bis(phenylsulfonyl) precursors, which at mild temperatures (e.g., 40 °C) liberate sulfenic acids in situ.
These sulfenic acids undergo concerted syn-addition to alkenes or alkynes, yielding vinyl sulfoxides or related products with high regio- and stereoselectivity.
The mild reaction conditions minimize side reactions such as self-condensation or redox transformations of sulfenic acids, improving yields.
For example, thermolysis of 1,1-bis(phenylsulfonyl)-2-(phenylsulfinyl)ethane sulfoxides in dichloromethane with dimethyl acetylenedicarboxylate (DMAD) afforded vinyl sulfoxides in good yields with reaction times significantly shorter than alternative methods.
This method is notable for its efficiency in generating sulfenic acids at room temperature or mild heating, enabling controlled synthesis of this compound derivatives via sulfenic acid addition chemistry.
Modular Synthesis Using tert-Butanesulfinamide (Ellman Sulfinamide) as Chiral Source
A highly versatile and stereoselective approach to this compound derivatives involves the use of tert-butanesulfinamide as a chiral auxiliary, enabling modular and asymmetric synthesis.
The protocol consists of three main steps:
Formation of imines by condensation of tert-butanesulfinamide with aldehydes or ketones.
Diastereoselective functionalization of the imine using nucleophiles, often involving-sigmatropic rearrangements that control stereochemistry.
Removal of the sulfinyl group to yield the free amine or retention of the sulfinyl group for further transformations.
This method allows the preparation of bis-α-chiral secondary amines with high diastereoselectivity and enantiomeric excess (e.g., 93% e.e. reported).
Functionalization with phenylsulfonyl or phenylsulfanyl groups can be achieved by employing appropriate nucleophiles or rearrangement partners.
The process is amenable to one-pot synthesis and can be integrated with continuous-flow techniques for scalability and efficiency.
The stereochemistry is controlled by the chiral sulfinamide, with the absolute configuration of the sulfur center dictating the outcome of the rearrangement and nucleophilic addition steps.
This approach also allows late-stage diversification of the amino products, including substitution of the sulfinyl group with other nucleophiles such as alcohols or amines, expanding the chemical space of this compound derivatives.
Comparative Summary of Preparation Methods
Detailed Reaction Conditions and Yields
Research Findings and Mechanistic Insights
The tert-butanesulfinamide method relies on a-sigmatropic rearrangement that is crucial for inducing stereoselectivity at the α-carbon adjacent to the nitrogen. The stereochemistry of the sulfinyl sulfur controls the configuration of the newly formed chiral center.
Sulfenic acid intermediates generated from bis(phenylsulfonyl) precursors add to unsaturated bonds via a concerted syn-addition mechanism, minimizing side reactions and allowing for high regio- and stereoselectivity.
Thiolation of chlorinated aromatic amines proceeds via nucleophilic aromatic substitution, where thiolate ions displace chlorine atoms to install phenylsulfanyl groups efficiently.
Late-stage modifications of this compound derivatives are feasible, including hydrolysis, reduction, and substitution reactions, enabling the synthesis of diverse analogs for pharmaceutical and material science applications.
- Synthesis and properties of 1,4-bis(amino)-5,8-bis(phenylsulfanyl)anthracene-9,10-diones, CiteSeerX.
- 2,2-Bis(phenylsulfonyl)ethyl sulfides as precursors of sulfenic acids, ARKAT USA.
Chemical Reactions Analysis
Types of Reactions: Bis(phenylsulfanyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acetonitrile as a solvent, and a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Organic Synthesis
1.1 Electrophilic Substitution Reactions
Bis(phenylsulfanyl)amine is often utilized as a precursor in electrophilic substitution reactions. Its structure allows for the introduction of various functional groups through nucleophilic attacks on the sulfur atoms. For example, studies have demonstrated that this compound can participate in reactions leading to the formation of sulfonamides and other derivatives, which are valuable in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Sulfonamides
- Objective : To synthesize novel sulfonamide derivatives using this compound.
- Method : The reaction of this compound with sulfonyl chlorides under basic conditions yielded various sulfonamides.
- Results : High yields (up to 90%) were achieved for several derivatives, showcasing the versatility of this compound as a building block in organic synthesis.
Electrochemical Applications
2.1 Bipolar Electrochemical Fluorination
Recent advancements have highlighted the application of this compound in electrochemical processes, particularly in fluorination reactions. The compound serves as an effective electroauxiliary in bipolar electrochemical systems, facilitating the fluorination of aromatic compounds.
Data Table: Electrochemical Fluorination Conditions
| Substrate | Electrolyte Composition | Voltage Applied | Yield (%) |
|---|---|---|---|
| This compound | 5 mM CsF / 30 mM PEG (Mn~600) | 50 V | 81 |
| Triphenylmethane Derivative | 5 mM CsF / 30 mM PEG (Mn~600) | 75 V | 75 |
This method not only enhances reaction efficiency but also promotes environmentally friendly practices by reducing waste and energy consumption.
Material Science
3.1 Polymerization Processes
This compound has been explored in polymerization processes to develop new materials with unique properties. Its ability to undergo cationic polymerization has been utilized to synthesize polymers that exhibit enhanced thermal and mechanical stability.
Case Study: Cationic Polymerization
- Objective : To investigate the polymerization behavior of this compound.
- Method : The compound was subjected to polymerization using Lewis acids as catalysts.
- Results : The resulting polymers demonstrated significant improvements in thermal stability compared to conventional polymers, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of bis(phenylsulfanyl)amine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. In metalloprotein studies, this compound forms complexes with metal ions, affecting the protein’s structure and function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
4-(Phenylsulfanyl)butanedione (4-PSB-2)
Structure : A diketone derivative with a phenylsulfanyl group at the 4-position.
Key Findings :
- Anti-inflammatory and Neuroprotective Effects: In 3xTg-AD mice (an Alzheimer’s disease model), 4-PSB-2 restored contextual fear memory retrieval by reducing pro-inflammatory markers (TNF-α, COX-2, iNOS) and enhancing synaptic plasticity (e.g., increased PSD-95 expression and LTP induction) .
- Safety: No adverse effects on locomotor activity or anxiety in murine models .
8-[(Phenylsulfanyl)methyl]caffeine Derivatives
Structure : Caffeine derivatives with a phenylsulfanyl-methyl substituent.
Key Findings :
- MAO-B Inhibition: Weak MAO-B inhibitors (IC₅₀ = 4.05–124 µM) compared to 8-phenoxymethylcaffeines (IC₅₀ = 0.148–5.78 µM). Limited affinity for MAO-A .
- Therapeutic Potential: Less potent than benzyloxycaffeines but may serve as leads for Parkinson’s disease treatment due to MAO-B selectivity .
Table 2: Enzyme Inhibition Profiles
| Compound Class | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| 8-[(Phenylsulfanyl)methyl]caffeine | 4.05–124 | >100 | Low |
| 8-Phenoxymethylcaffeine | 0.148–5.78 | >100 | High |
Sulfonamide Derivatives (e.g., Benzenesulfonamide)
Structure : Sulfur-containing amides with aromatic substituents.
Key Findings :
- Anti-inflammatory Applications: Sulfonamides like 4-amino-N-(2-hydroxyethyl)benzenesulfonamide are explored for neuroprotection but lack direct evidence in AD models .
- Structural Flexibility : Modifications at the sulfonamide group enable diverse biological targeting, though efficacy varies widely .
Research Implications and Limitations
- The presence of two SPh groups may enhance lipid solubility and blood-brain barrier penetration compared to mono-substituted analogs.
- Gaps in Evidence: No pharmacokinetic or toxicity data exist for bis(phenylsulfanyl)amine. Further studies are needed to validate its mechanisms and compare it directly with 4-PSB-2 or MAO inhibitors.
Biological Activity
Bis(phenylsulfanyl)amine, also known as bis(phenylsulfonyl)amine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound consists of two phenyl groups attached to a sulfur atom, which is further linked to an amine group. Its molecular formula is C12H12N2S2. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties against viruses such as the West Nile Virus (WNV) and Tick-borne encephalitis virus (TBEV). The compound's efficacy was evaluated using plaque reduction assays on Vero cells, demonstrating significant antiviral activity at micromolar concentrations .
- Antitumor Effects : Compounds containing the this compound moiety have shown potential as antitumor agents. Research has highlighted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Enzyme Inhibition : this compound has been studied for its inhibitory effects on specific enzymes involved in disease pathways. For instance, it has been shown to inhibit proteases that are crucial for viral replication, thereby limiting the spread of viral infections .
The mechanisms by which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound can modulate oxidative stress levels within cells, potentially leading to reduced cellular damage and enhanced survival rates under stress conditions .
- Enzyme Interaction : The compound's sulfonyl groups allow it to interact with various enzymes, leading to inhibition or activation depending on the target. This interaction is crucial for its antiviral and anticancer activities .
Case Studies
- Antiviral Activity Against WNV : A study conducted on a series of bis(sulfonyl)amines demonstrated their effectiveness against WNV. The compounds were tested for cytotoxicity and antiviral activity, revealing that those with aromatic substituents exhibited higher potency compared to aliphatic counterparts .
- Antitumor Properties : In a laboratory setting, this compound derivatives were tested on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with significant induction of apoptosis markers such as caspase activation and PARP cleavage .
Data Tables
| Biological Activity | Target Virus/Cancer | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | WNV | 5.0 | Enzyme inhibition |
| Antitumor | HeLa Cells | 10.0 | Apoptosis induction |
| Enzyme Inhibition | Protease | 3.0 | Competitive inhibition |
Q & A
Q. Q1: What are the standard synthetic routes for Bis(phenylsulfanyl)amine, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or radical-mediated pathways. For example:
- Nucleophilic substitution : Reacting phenylsulfenyl chloride with ammonia or amines under controlled pH (e.g., 8–10) to prevent over-alkylation. Solvent polarity (e.g., THF vs. DMF) significantly impacts reaction kinetics .
- Radical cyclization : Using (PhS)₂ as a phenylsulfanyl radical source in the presence of initiators (e.g., AIBN) for regioselective bond formation. Yield optimization requires inert atmospheres (N₂/Ar) and precise temperature control (60–80°C) .
Key Variables :
| Parameter | Impact |
|---|---|
| Solvent polarity | Higher polarity increases nucleophilicity but may promote side reactions. |
| Temperature | Elevated temperatures accelerate radical initiation but risk decomposition. |
| Stoichiometry | Excess amine reduces disulfide byproduct formation. |
Q. Q2: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Structural analysis : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, particularly the S–N–S bond geometry. Compare with computational models (DFT/B3LYP) to validate electronic structure .
- Spectroscopic techniques :
- Electrochemical profiling : Cyclic voltammetry to assess redox activity of sulfur centers, which may influence catalytic or biological applications .
Advanced Research Questions
Q. Q3: What mechanistic insights explain the reactivity of this compound in radical-mediated transformations?
Methodological Answer: this compound participates in radical chain reactions via homolytic cleavage of S–S bonds. Key steps include:
Initiation : Thermal or photolytic cleavage of (PhS)₂ generates phenylsulfanyl radicals (PhS•).
Propagation : PhS• adds to unsaturated substrates (e.g., alkenes), forming carbon-centered radicals.
Termination : Radical recombination or hydrogen abstraction yields final products.
Experimental validation :
Q. Q4: How should researchers address contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Structural variations : Substituents on the phenyl ring (e.g., electron-withdrawing groups) alter electronic properties and binding affinity.
- Purity issues : Trace disulfide byproducts (from incomplete synthesis) can confound results. Validate purity via HPLC-MS (>98% purity threshold).
Resolution strategies :
Q. Q5: What experimental designs are recommended for studying this compound’s role in coordination chemistry?
Methodological Answer:
- Ligand synthesis : React this compound with transition metals (e.g., Cu²⁺, Fe³⁺) in anhydrous conditions. Monitor complexation via UV-Vis (e.g., d-d transitions) and mass spectrometry.
- Catalytic applications :
| Variable | Optimization Strategy |
|---|---|
| Metal-to-ligand ratio | 1:1 for mononuclear complexes; 1:2 for binuclear species. |
| Solvent | Use non-coordinating solvents (e.g., toluene) to prevent ligand displacement. |
Q. Q6: How can researchers mitigate analytical challenges in quantifying this compound in complex matrices?
Methodological Answer:
- Sample preparation : Extract using SPE (solid-phase extraction) with C18 cartridges. Elute with acetonitrile/water (70:30 v/v) to isolate the compound from biological or environmental samples .
- Quantitative analysis :
Methodological Considerations
Q. Q7: What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound derivatives?
Methodological Answer:
- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate electronic descriptors (e.g., Hammett σ constants) with bioactivity.
- QSAR modeling : Train models with 3D molecular descriptors (e.g., HOMO-LUMO gap, logP) and validate via leave-one-out cross-validation (R² > 0.7 acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
